Ethyl 6-(chloromethyl)nicotinate
Overview
Description
Ethyl 6-(chloromethyl)nicotinate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a chloromethyl group, and the carboxyl group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(chloromethyl)nicotinate can be synthesized through several methods. One common approach involves the chloromethylation of ethyl nicotinate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(chloromethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted nicotinates.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinates.
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinic alcohol derivatives.
Scientific Research Applications
Ethyl 6-(chloromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 6-(chloromethyl)nicotinate involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the function of these biomolecules, which is the basis for its biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 6-(chloromethyl)nicotinate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
6-(Chloromethyl)nicotinic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties
Uniqueness
This compound is unique due to the presence of both the chloromethyl and ethyl ester groups, which confer distinct reactivity and solubility properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
ethyl 6-(chloromethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVMQZZXXLCHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567474 | |
Record name | Ethyl 6-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-23-8 | |
Record name | Ethyl 6-(chloromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10177-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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